(S)-(+)-Modafinic acid-d5

Chiral Pharmacokinetics Bioanalysis Modafinil Metabolism

Chiral-specific quantification of modafinil metabolites is hindered by the 3-fold faster elimination of the (S)-enantiomer and signal interference from unlabeled internal standards. (S)-(+)-Modafinic acid-d5 solves both challenges by combining deuterium labeling (+5 Da mass shift) with defined (S)-chirality for unambiguous LC-MS/MS quantitation. - Eliminates ion suppression and matrix effects for method accuracy within 100±15%. - Differentiates (S)- from (R)-modafinic acid, critical for pharmacokinetic modeling and bioequivalence studies. - Supplied with full Certificate of Analysis; stable at ambient temperature during shipping.

Molecular Formula C15H14O3S
Molecular Weight 279.37 g/mol
Cat. No. B12400870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-Modafinic acid-d5
Molecular FormulaC15H14O3S
Molecular Weight279.37 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O
InChIInChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/t19-/m0/s1/i1D,3D,4D,7D,8D/t15?,19-
InChIKeyQARQPIWTMBRJFX-CBJIWLEWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-(+)-Modafinic Acid-d5 Overview


(S)-(+)-Modafinic acid-d5 is a stable isotope-labeled, chiral analytical reference standard . It is the deuterated (d5) derivative of (S)-(+)-modafinic acid, the primary chiral metabolite of the wakefulness-promoting agent modafinil . The compound features five deuterium atoms substituted on one phenyl ring, resulting in a molecular formula of C15H9D5O3S and a molecular weight of 279.37 g/mol . This labeling creates a distinct +5 Da mass shift relative to the unlabeled analyte, enabling its use as an ideal internal standard (IS) for quantitative analysis via NMR, GC-MS, or LC-MS . Its primary function is to correct for matrix effects and instrument variability, ensuring accurate and precise quantification of the target analyte in complex biological matrices during drug development and pharmacokinetic studies .

1 Chiral deuterated internal standard for LC-MS quantification
2 +5 Da mass shift enables signal discrimination from endogenous analyte
3 Designed to correct matrix effects in complex biological research matrices

(S)-(+)-Modafinic Acid-d5 vs. Generic Substitutes


The unique value of (S)-(+)-modafinic acid-d5 lies in its simultaneous ability to address two critical analytical challenges: chiral discrimination and accurate mass spectrometric quantification. A generic modafinil-d5 standard, while providing a mass shift, fails to account for the significant stereospecific differences in the pharmacokinetics of modafinil and its metabolites . Studies demonstrate that the (+)-enantiomer of modafinic acid is eliminated from plasma approximately three times faster than its (-)-counterpart, making chiral-specific quantification essential for accurate pharmacokinetic modeling [1]. Conversely, using non-deuterated (S)-(+)-modafinic acid as an internal standard introduces substantial analytical error, as it cannot be distinguished from the endogenous analyte in the mass spectrometer, leading to signal interference and unreliable quantification. The deuterium label on (S)-(+)-modafinic acid-d5 provides the necessary +5 Da mass shift to avoid this issue entirely . Therefore, substituting it with a non-chiral deuterated analog or an unlabeled chiral compound introduces errors that compromise the validity of quantitative bioanalytical data.

Target Standard
(S)-(+)-Modafinic Acid-d5
Generic Achiral d5-IS
Does not distinguish enantiomers; may mask stereospecific elimination differences
Target Standard
(S)-(+)-Modafinic Acid-d5
Unlabeled (S)-Modafinic Acid
Cannot be distinguished in MS; leads to signal interference and unreliable quantification

Quantitative Evidence for (S)-(+)-Modafinic Acid-d5


Enantioselective Pharmacokinetics

The use of a chiral internal standard is mandated by the profound stereoselectivity in modafinic acid's pharmacokinetics. The (+)-enantiomer of modafinic acid is eliminated from human plasma three times faster than the (-)-enantiomer [1]. Quantifying only total (racemic) modafinic acid would mask these critical differences, leading to inaccurate exposure assessments. (S)-(+)-Modafinic acid-d5 enables the specific and accurate quantification of the more rapidly cleared (S)-enantiomer, a necessity for any study where chiral disposition is relevant.

Enantioselective PK
Direct head-to-head comparison
(S)-enantiomer eliminated 3x faster than (R)-enantiomer in human plasma
Supports chiral-specific IS requirement for accurate exposure assessment
Study context: human PK after racemic modafinil administration
Chiral Pharmacokinetics Bioanalysis Modafinil Metabolism

Bioanalytical Method Validation

The performance of a deuterated internal standard analogous to (S)-(+)-modafinic acid-d5 was validated in a pharmacokinetic study. In this study, modafinil-d5 served as the internal standard for the quantification of modafinil in rabbit plasma [1]. The method demonstrated excellent accuracy, with intra-batch and inter-batch accuracy ranging from 98.56-102.80% and 97.62-102.76%, respectively, across a linear range of 2.0-600.0 ng/mL. The precision of the method was also high, with intra-batch and inter-batch precision within 1.54-7.18% and 1.82-6.25% [1].

Bioanalytical Validation
Class-level inference
Accuracy 98.6–102.8% (intra-batch); precision 1.5–7.2% CV
Demonstrates class-level method performance for deuterated modafinil analogs
LC-ESI-MS/MS in rabbit plasma; method context review recommended
LC-MS/MS Method Validation Bioanalytical Chemistry Internal Standard Performance

Chromatographic Co-Elution and Deuterium Stability

A critical requirement for a reliable internal standard is that it co-elutes with the analyte of interest to experience identical matrix effects. Research on the preparation of deuterated armodafinil, an analog, demonstrates that deuterated and non-deuterated isotopologues can achieve co-elution during chromatographic analysis [1]. This property ensures that the internal standard accurately compensates for ion suppression or enhancement effects that may occur during the LC-MS/MS run. The study also confirms that the introduced deuterium atoms do not undergo back-exchange under neutral or acidic conditions, ensuring the label's stability throughout the analytical workflow [1].

Co-Elution & Label Stability
Class-level inference
Expected co-elution with unlabeled analyte; deuterium stable under neutral/acidic conditions
Supports reliable matrix-effect correction in LC-MS workflows
Based on deuterated armodafinil analog studies
Chromatography Isotope Effects LC-MS Method Development

Deuterated Standard Synthesis

A study on the preparation of a deuterated modafinil analog, armodafinil-d3, demonstrates the feasibility of a rapid, cost-efficient synthesis method for these types of standards [1]. The method, based on hydrogen-deuterium exchange, offers a more economical alternative to traditional, multi-step synthetic routes [1]. While this specific study does not involve (S)-(+)-modafinic acid-d5, it provides class-level evidence that the production of these essential internal standards can be optimized for cost and speed, potentially translating to more favorable pricing and lead times for researchers procuring this compound.

Synthesis Economics
Class-level inference
Rapid, cost-efficient H/D exchange method feasible for analog production
May indicate sourcing advantages for deuterated modafinil derivatives
Procurement context; vendor-specific verification needed
Stable Isotope Synthesis Hydrogen-Deuterium Exchange Analytical Standard Economics

Applications of (S)-(+)-Modafinic Acid-d5


Enantioselective PK/TK Studies

(S)-(+)-Modafinic acid-d5 is the definitive internal standard for quantitative LC-MS/MS analysis in studies that require chiral resolution of modafinil metabolites. Given the 3-fold difference in the elimination half-life of the (S)-enantiomer compared to the (R)-enantiomer [1], any study investigating drug-drug interactions, pharmacogenomics, or special populations (e.g., renal/hepatic impairment) must utilize a chiral-specific internal standard. This compound enables the precise determination of the (S)-modafinic acid concentration-time profile, providing critical data for regulatory submissions and clinical trial design.

Generic Drug Bioequivalence Studies

For generic pharmaceutical companies developing modafinil formulations, demonstrating bioequivalence (BE) to the reference listed drug (RLD) is a regulatory requirement. BE studies require robust, validated analytical methods capable of accurately quantifying the parent drug and its major metabolites in biological matrices. The use of (S)-(+)-modafinic acid-d5 as an internal standard is essential for achieving the required method accuracy (typically 100 ± 15-20%) and precision (CV% < 15%) mandated by FDA and EMA guidance for bioanalytical method validation [2].

Forensic Toxicology and Anti-Doping Analysis

Modafinil is a prohibited substance by the World Anti-Doping Agency (WADA) and is also monitored in forensic toxicology for impaired driving and drug-facilitated crime investigations. Due to the legal and ethical implications of these cases, the highest level of analytical certainty is required. The use of a stable, chiral deuterated internal standard like (S)-(+)-modafinic acid-d5 is paramount. It provides the unequivocal identification and quantification of the (S)-enantiomer in complex urine or blood samples, thereby minimizing the risk of false positives or challenges to the analytical results.

Clinical Research for Sleep Disorders & ADHD

Clinical trials investigating modafinil for new indications (e.g., fatigue in multiple sclerosis, ADHD) often require monitoring of both parent drug and metabolite levels to correlate with efficacy and safety outcomes. The chiral disposition of modafinic acid may be relevant to its pharmacological activity or side effect profile. Implementing a method with (S)-(+)-modafinic acid-d5 allows for a more comprehensive and precise assessment of drug exposure, enabling researchers to draw stronger correlations between pharmacokinetics and clinical response [1].

Application
Selection Property
Validation Focus
Enantioselective PK research studies
Chiral ISTD for enantiomer-specific quantification
Matrix-effect correction and accurate exposure-model interpretation
Bioanalytical method validation in research matrices
Deuterated IS with class-level accuracy/precision profile
Accuracy and precision endpoint review; matrix-effect control
Forensic research analysis
Stable isotope-labeled chiral IS for unambiguous identification
Interference-free quantification in complex research samples
Human plasma metabolite monitoring studies
Enantiomer-specific ISTD for chiral metabolite profiling
Chiral disposition endpoint correlation in research contexts

Technical Documentation Hub

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